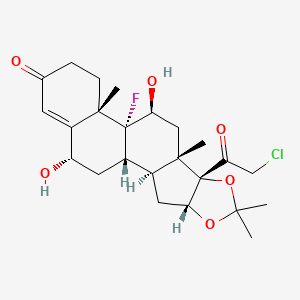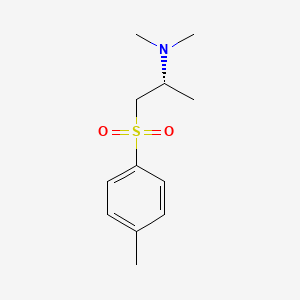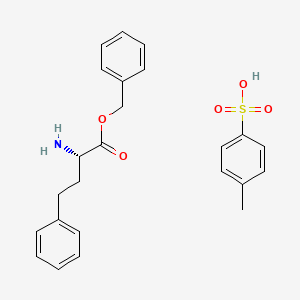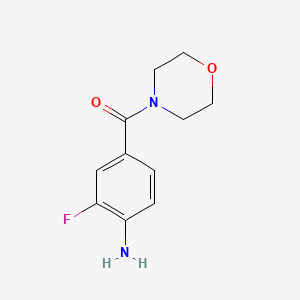
rac all-trans-13,14-Dihydro Retinoic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac all-trans-13,14-Dihydro Retinoic Acid Ethyl Ester is a synthetic derivative of retinoic acid, a compound related to vitamin A. It is characterized by its molecular formula C22H34O2 and a molecular weight of 330.5 g/mol . This compound is primarily used in biochemical research and has applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac all-trans-13,14-Dihydro Retinoic Acid Ethyl Ester typically involves the esterification of retinoic acid derivatives. The process includes the use of ethanol and an acid catalyst to form the ethyl ester. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The production is carried out in controlled environments to prevent contamination and ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
rac all-trans-13,14-Dihydro Retinoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally require controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound. These products have different properties and applications, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
rac all-trans-13,14-Dihydro Retinoic Acid Ethyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to cell differentiation and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders and certain types of cancer.
Industry: Utilized in the production of high-purity chemicals and as a reference material in quality control.
Mécanisme D'action
The mechanism of action of rac all-trans-13,14-Dihydro Retinoic Acid Ethyl Ester involves its interaction with retinoic acid receptors (RARs) in the cell nucleus. Upon binding to these receptors, the compound modulates the expression of specific genes involved in cell growth, differentiation, and apoptosis. This interaction leads to various biological effects, including the regulation of immune responses and the inhibition of tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
all-trans-Retinoic Acid: A naturally occurring derivative of vitamin A with similar biological activities.
13-cis-Retinoic Acid: Another retinoic acid derivative used in the treatment of severe acne.
9-cis-Retinoic Acid: Known for its role in regulating gene expression and cell differentiation.
Uniqueness
rac all-trans-13,14-Dihydro Retinoic Acid Ethyl Ester is unique due to its specific chemical structure, which provides distinct biological activities compared to other retinoic acid derivatives. Its ethyl ester form enhances its stability and bioavailability, making it a valuable compound in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C22H34O2 |
|---|---|
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
ethyl (4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-trienoate |
InChI |
InChI=1S/C22H34O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,18H,7,9,12,15-16H2,1-6H3/b11-8+,14-13+,17-10+ |
Clé InChI |
SXBLPRXQEOZCQE-LGJRBZCISA-N |
SMILES isomérique |
CCOC(=O)CC(C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |
SMILES canonique |
CCOC(=O)CC(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


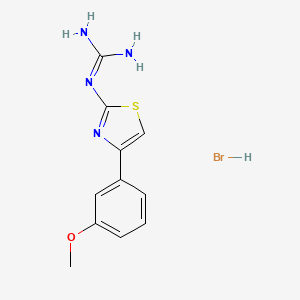
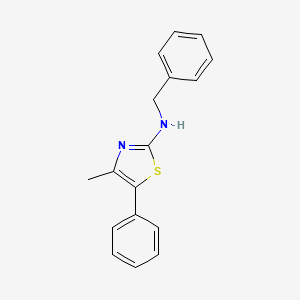
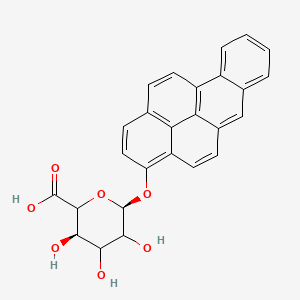
![3'-N-[[4-(Acetylamino)phenyl]sulfonyl]-3'-N-demethyl Azithromycin-d4](/img/structure/B13847207.png)
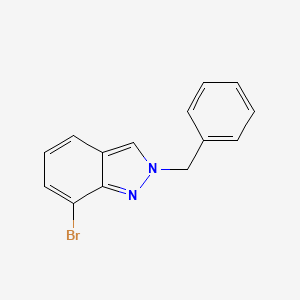
![(2S)-N-[(2S,3R)-4-[(3S,4aR,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13847222.png)
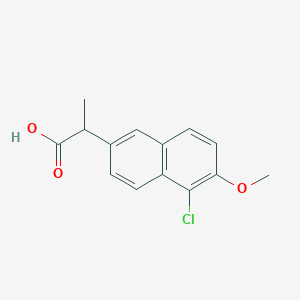
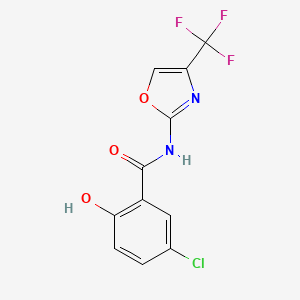
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
